molecular formula C10H12N2O3 B078992 4-(4-Nitrophenyl)morpholine CAS No. 10389-51-2

4-(4-Nitrophenyl)morpholine

Cat. No.: B078992
CAS No.: 10389-51-2
M. Wt: 208.21 g/mol
InChI Key: IAJDSUYFELYZCS-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)morpholine is an organic compound with the molecular formula C10H12N2O3. It is characterized by a morpholine ring substituted with a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Nitrophenyl)morpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloronitrobenzene with morpholine. The reaction typically proceeds under reflux conditions in the presence of a base such as potassium carbonate . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Oxidation: Sodium chlorite, acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)morpholine is primarily related to its ability to undergo reduction and substitution reactions. The reduction of the nitro group to an amino group allows the compound to interact with various biological targets, including enzymes and receptors. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

4-(4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJDSUYFELYZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065061
Record name Morpholine, 4-(4-nitrophenyl)-
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10389-51-2
Record name 4-(4-Nitrophenyl)morpholine
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Record name 4-Morpholinonitrobenzene
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Record name 4-(4-Nitrophenyl)morpholine
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Record name Morpholine, 4-(4-nitrophenyl)-
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Record name Morpholine, 4-(4-nitrophenyl)-
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Record name 4-(4-nitrophenyl)morpholine
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Record name 4-Morpholinonitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 24.5 g morpholine and 13.3 g 1-Fluoro-4-nitro-benzene in 30 mL DMSO was heated to 100° C. for 4 h. This solution was poured on to 300 mL of water and the resulting precipitate was collected by filtration to yield a bright yellow crystalline product, which was dried under reduced pressure. Yield: 19.7 g.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with morpholine (53 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (256 mg, 1.21 mmol) in DME at 100° C. to give the title compound (58 mg, 56%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.11 (d, 2H, J=9.6 Hz), 6.82 (d, 2H, J=9.6 Hz), 3.85 (t, 4H, J=5.2 Hz), 3.37 (t, 4H, J=5.2 Hz). 13C{1H}-NMR (125 MHz, CDCl3): δ 154.91, 138.80, 125.76, 112.50, 66.26, 47.00. GC/MS(EI): m/z 208 (M+).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
256 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
56%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(4-Nitrophenyl)morpholine?

A1: this compound is an organic compound with the molecular formula C10H12N2O3. [] Its crystal structure is stabilized by aromatic π–π stacking interactions. The morpholine ring within the molecule adopts a chair conformation. []

Q2: How is this compound synthesized?

A2: One reported synthesis route involves a solution-phase reduction of copper(II) salt in an aqueous solution. [] This reaction utilizes hydrazine as the reducing agent under an air atmosphere. Poly(acrylic acid) (PAA) acts as a capping agent, and the pH of the solution plays a crucial role in the formation of pure copper nanoparticles. These nanoparticles then catalyze the reaction between p-nitrobenzyl chloride and morpholine, yielding this compound. []

Q3: Can this compound be synthesized through alternative methods?

A3: Yes, a facile and economically efficient process involves the acid-catalyzed selective oxidation of this compound using sodium chlorite as the sole oxidant. This method offers a practical approach for producing 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of rivaroxaban. []

Q4: What are the catalytic applications of this compound?

A4: While this compound itself might not be a catalyst, research shows that faceted crystalline copper nanoparticles, synthesized using this compound as a product, can effectively catalyze various reactions. [] These reactions include the N-arylation of heterocycles and the three-component, one-pot Mannich reaction. [] This highlights the compound's indirect role in facilitating important chemical transformations.

Q5: Are there any studies on the degradation of this compound?

A5: Research indicates that gold nanoparticle–decorated earth-abundant clay nanotubes can act as catalysts for the degradation of phenothiazine dyes and the reduction of this compound. [] This suggests potential pathways for the compound's breakdown, though detailed mechanisms and environmental impact require further investigation.

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